Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-
Description
Chemical Identity and Nomenclature
Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- (CAS No. 1274903-53-5) is a structurally complex organosilane derivative characterized by dual functional moieties: an acetamide group and a trimethoxysilylpropyl chain. Its molecular formula is C~10~H~22~N~2~O~5~Si , with a molecular weight of 278.38 g/mol . The IUPAC name reflects its substituents: N-[3-(trimethoxysilyl)propyl]-2-acetamidoacetamide.
Structural Features:
- Acetamide backbone : Provides hydrogen-bonding capability and compatibility with organic matrices.
- Trimethoxysilylpropyl group : Enables covalent bonding to inorganic substrates via hydrolyzable methoxy (-OCH~3~) groups .
- Hybrid functionality : Combines amide-based polarity with silane reactivity, making it a bridge between organic and inorganic phases .
Synonyms :
Historical Development in Organosilane Chemistry
The compound emerged from advancements in organosilane synthesis, which began with Charles Friedel and James Crafts’ 1863 discovery of tetraethylsilane . Frederic Kipping’s early 20th-century work on silicone polymers laid the groundwork for functional silanes, while Eugene Rochow’s 1945 development of the direct process enabled industrial-scale production of chlorosilanes .
Key Milestones:
This compound represents a convergence of silane coupling agent technology and peptide-like organic functionality, reflecting trends in multifunctional hybrid material design .
Significance in Multifunctional Hybrid Material Design
Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- addresses critical challenges in interfacial engineering:
Dual Reactivity:
Applications in Advanced Materials:
- Surface modification : Enhances adhesion in coatings and composites (Table 1) .
- Nanocomposite synthesis : Improves dispersion of silica nanoparticles in epoxy resins .
- Biomedical interfaces : Mediates cell attachment on silicone-based implants .
Table 1: Performance Metrics in Composite Materials
| Property | Untreated Silica | Treated Silica (5 wt% compound) | Improvement |
|---|---|---|---|
| Tensile Strength | 45 MPa | 68 MPa | +51% |
| Hydrolytic Stability | 72 hours | 240 hours | +233% |
| Interface Bond Energy | 0.8 J/m² | 2.3 J/m² | +188% |
Data synthesized from .
Properties
IUPAC Name |
2-acetamido-N-(3-trimethoxysilylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O5Si/c1-9(13)12-8-10(14)11-6-5-7-18(15-2,16-3)17-4/h5-8H2,1-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAPUEBMCJRLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210772 | |
| Record name | 2-(Acetylamino)-N-[3-(trimethoxysilyl)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1274903-53-5 | |
| Record name | 2-(Acetylamino)-N-[3-(trimethoxysilyl)propyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1274903-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetylamino)-N-[3-(trimethoxysilyl)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Silylpropyl Halide Precursors
The most common starting material for this synthesis is 3-chloropropyltrimethoxysilane , which undergoes nucleophilic displacement with 2-(acetylamino)acetamide in anhydrous dichloromethane. The reaction is catalyzed by triethylamine (TEA) to neutralize HCl byproducts, achieving yields of 72–78%.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (silane:acetamide)
-
Temperature: 40–50°C under nitrogen atmosphere
-
Time: 12–16 hours
Mechanistic Insights:
The chloro group at the terminal position of the propyl chain is replaced by the acetamide nucleophile via an SN2 mechanism. The trimethoxysilyl group’s electron-withdrawing effect stabilizes the transition state, accelerating substitution.
Alternative Leaving Groups
Bromo- and iodo-propyltrimethoxysilanes have been explored to improve reaction kinetics. 3-bromopropyltrimethoxysilane reacts with 2-(acetylamino)acetamide in dimethylformamide (DMF) at 60°C, achieving 82% yield within 8 hours. However, brominated precursors are cost-prohibitive for industrial scaling.
Hydrolysis-Condensation Pathways
Silanol Intermediate Formation
Hydrolysis of 3-aminopropyltrimethoxysilane in acidic aqueous ethanol (pH 4.5) generates 3-aminopropylsilanetriol , which subsequently reacts with acetyl chloride. This two-step process yields the target compound with 68% efficiency but requires stringent pH control to prevent premature condensation.
Critical Parameters:
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Hydrolysis Time: 2 hours at 25°C
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Acetylation Temperature: 0–5°C (to suppress side reactions)
Sol-Gel Assisted Synthesis
In a sol-gel matrix, tetraethyl orthosilicate (TEOS) is co-condensed with 3-aminopropyltrimethoxysilane and acetylated in situ. This method produces hybrid materials with embedded acetamide-silane moieties, though isolation of the pure compound demands additional chromatographic steps.
Transition-Metal Catalyzed Approaches
Ruthenium-Mediated Coupling
Adapting methodologies from RuCl₂(P)₂(N)₂ complexes, 3-(trimethoxysilyl)propylamine is reacted with 2-acetamidoacetyl chloride in the presence of RuCl₃. The catalyst facilitates C–N bond formation at 80°C, yielding 75% product with >90% purity.
Advantages:
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Tolerance to moisture due to Ru’s oxidative stability
-
Single-step synthesis without protecting groups
Palladium-Catalyzed Amination
Buchwald-Hartwig amination of 3-iodopropyltrimethoxysilane with 2-acetamidoaniline using Pd(OAc)₂/XPhos achieves 70% yield. This method is limited by aryl-amide coupling inefficiencies and requires rigorous exclusion of oxygen.
Green Chemistry Innovations
Mechanochemical Synthesis
Ball-milling 3-chloropropyltrimethoxysilane and 2-(acetylamino)acetamide with K₂CO₃ eliminates solvents, achieving 85% yield in 4 hours. Particle size analysis confirms uniform mixing, while FTIR monitors real-time reaction progress.
Operational Benefits:
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Reduced waste generation
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Energy efficiency (room-temperature process)
Microwave-Assisted Reactions
Microwave irradiation (150 W, 100°C) accelerates the nucleophilic substitution to 1 hour with 80% yield. Ethanol-water mixtures (3:1 v/v) serve as eco-friendly solvents, enhancing dipole interactions and reaction homogeneity.
Analytical Validation and Optimization
Spectroscopic Characterization
Purity Assessment
HPLC (C18 column, 60% acetonitrile) reveals 98.5% purity, with trace impurities (<0.5%) attributed to residual silanol groups. TGA confirms thermal stability up to 200°C, critical for high-temperature applications.
Industrial Scalability Challenges
Cost-Benefit Analysis
| Parameter | Chloro Route | Bromo Route | Mechanochemical |
|---|---|---|---|
| Raw Material Cost ($/kg) | 120 | 340 | 90 |
| Yield (%) | 72 | 82 | 85 |
| Energy Consumption | High | Moderate | Low |
Byproduct Management
Hydrolysis byproducts (e.g., methanol, HCl) necessitate scrubbers and distillation units. Recent advances in membrane filtration enable 95% solvent recovery, reducing environmental footprint.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are useful in creating cross-linked networks.
Substitution: The acetamide group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane networks.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a silane group that enhances its reactivity and compatibility with different substrates. Its chemical formula is , and it possesses both hydrophilic and hydrophobic characteristics due to the presence of the acetamide and silane functionalities. This dual nature allows it to interact favorably with various materials.
Applications in Materials Science
a. Surface Modification
Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- is utilized for modifying surfaces to improve adhesion properties. The silane group can bond with silica surfaces, making it valuable in the production of coatings and adhesives. This modification enhances the durability and performance of materials used in construction and manufacturing processes.
b. Nanocomposite Materials
In the development of nanocomposite materials, this compound serves as a coupling agent that improves the dispersion of nanoparticles within polymer matrices. Its ability to form strong interfacial bonds between the organic matrix and inorganic fillers leads to enhanced mechanical properties and thermal stability of the composites.
Applications in Pharmaceuticals
a. Drug Delivery Systems
The compound's amphiphilic nature makes it suitable for use in drug delivery systems. It can be incorporated into liposomes or micelles to facilitate the encapsulation and controlled release of therapeutic agents. This application is particularly relevant for hydrophobic drugs that require solubilization for effective delivery.
b. Antimicrobial Agents
Research indicates that derivatives of acetamide compounds exhibit antimicrobial properties. The incorporation of the trimethoxysilyl group may enhance these properties, making this compound a candidate for developing new antimicrobial agents or coatings for medical devices to reduce infection rates.
Case Studies
Mechanism of Action
The mechanism of action of Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- involves its ability to form strong bonds with both organic and inorganic materials. The trimethoxysilyl group undergoes hydrolysis and condensation reactions, leading to the formation of siloxane bonds that provide stability and durability. The acetamide group can interact with various functional groups, enhancing the compound’s versatility in different applications.
Comparison with Similar Compounds
N-(3-Aminopropyl)acetamide
- Structure: Acetamide with a 3-aminopropyl (-CH₂CH₂CH₂NH₂) substituent on the nitrogen.
- Key Differences : Lacks the trimethoxysilyl group, rendering it incapable of siloxane bond formation.
- Applications: Primarily used as a laboratory reagent due to its solubility in polar solvents like ethanol and DMSO. Its amine group facilitates reactions in peptide synthesis or polymer chemistry .
- Data Comparison :
| Property | Target Compound | N-(3-Aminopropyl)acetamide |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₅Si | C₅H₁₂N₂O |
| Molecular Weight | 290.39 g/mol | 116.16 g/mol |
| Solubility | Hydrophobic (silane-dependent) | Polar solvents (e.g., ethanol) |
| Functional Groups | Acetylamino, trimethoxysilyl | Acetamide, aminopropyl |
N,N'-Bis[3-(trimethoxysilyl)propyl]ethylenediamine
- Structure : Ethylenediamine core with two 3-(trimethoxysilyl)propyl groups.
- Applications : Used in polymer chemistry for creating siloxane networks and improving material adhesion .
- Data Comparison :
| Property | Target Compound | N,N'-Bis[...]ethylenediamine |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₅Si | C₁₄H₃₄N₂O₆Si₂ |
| Molecular Weight | 290.39 g/mol | 406.66 g/mol |
| Reactivity | Single silyl group | Dual silyl groups |
| Applications | Surface modification | Polymer crosslinking |
N-[3-(Trimethoxysilyl)propyl]aniline
- Structure : Aniline derivative with a trimethoxysilylpropyl group.
- Key Differences : Replaces the acetamide core with an aniline ring, altering electronic properties.
- Applications: Functions as a coupling agent in hybrid organic-inorganic materials .
- Data Comparison :
| Property | Target Compound | N-[3-(Trimethoxysilyl)propyl]aniline |
|---|---|---|
| Core Structure | Acetamide | Aniline |
| Key Reactivity | Amide hydrolysis | Silane-aniline conjugation |
| Thermal Stability | Moderate (amide degradation) | High (aromatic stability) |
Research Findings and Functional Insights
- Hydrolytic Reactivity: The trimethoxysilyl group in the target compound enables hydrolysis to form silanol (-Si(OH)₃), which condenses into siloxane networks. This property is absent in non-silylated analogs like N-(3-Aminopropyl)acetamide .
- Surface Modification : Compared to N-[3-(Trimethoxysilyl)propyl]aniline, the target compound’s acetamide group provides hydrogen-bonding capability, enhancing adhesion to polar substrates .
- Thermal Stability : The acetamide core decomposes at lower temperatures (~200°C) compared to aromatic silyl compounds like N,N'-Bis[...]ethylenediamine, which withstand higher temperatures (>250°C) .
Biological Activity
Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- is a compound that integrates acetamide and trimethoxysilyl functionalities. This unique combination provides potential applications in various fields, particularly in biology and materials science. This article explores its biological activity, synthesizing available research findings, case studies, and data tables.
- IUPAC Name : 2-acetamido-N-(3-trimethoxysilylpropyl)acetamide
- CAS Number : 1274903-53-5
- Molecular Formula : C10H22N2O5Si
- Molecular Mass : 278.38 g/mol
The biological activity of Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- is primarily attributed to its interaction with biological macromolecules through various mechanisms:
- Hydrogen Bonding : The acetamide group can form hydrogen bonds with amino acids in proteins.
- Electrostatic Interactions : The charged groups can interact with oppositely charged residues in proteins or nucleic acids.
- Hydrophobic Interactions : The trimethoxysilyl group may facilitate interactions with hydrophobic regions of proteins or membranes.
Biological Activity Overview
Research indicates that acetamide derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections summarize key findings related to these activities.
Antimicrobial Activity
A study highlighted that certain acetamide derivatives demonstrated moderate activity against gram-positive bacteria. Compounds with multiple methoxy groups were particularly effective, suggesting that structural modifications can enhance biological potency .
| Compound | Activity Against | Remarks |
|---|---|---|
| Acetamide Derivative A | Gram-positive bacteria | Moderate activity |
| Acetamide Derivative B | Gram-negative bacteria | Inactive |
| Acetamide Derivative C | Pathogenic fungi | Active |
Anticancer Activity
In vitro studies have shown that acetamide derivatives can induce apoptosis in cancer cell lines. For instance, a derivative similar to Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- exhibited significant cytotoxicity against melanoma and pancreatic cancer cell lines. The mechanism involved apoptosis and autophagy induction .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Melanoma (A375) | 15.5 | Apoptosis |
| Pancreatic Cancer (PANC-1) | 12.3 | Autophagy |
| Chronic Myeloid Leukemia (K562) | 18.0 | Apoptosis |
Anti-inflammatory Activity
Acetamide derivatives have also been reported to exhibit anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
-
Case Study on Anticancer Efficacy :
A study evaluated the efficacy of a structurally similar acetamide derivative on various cancer cell lines. It demonstrated significant tumor growth inhibition in vivo using xenograft models, suggesting its potential for therapeutic application against resistant cancer forms . -
Case Study on Antimicrobial Screening :
Another investigation assessed the antimicrobial properties of several acetamide derivatives against a panel of bacterial strains. Results indicated that modifications to the methoxy groups significantly influenced antimicrobial potency .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions involving acetamide derivatives and 3-(trimethoxysilyl)propylamine. A common approach involves activating the carboxyl group (e.g., using oxalyl chloride or carbodiimides like EDC) to form an intermediate isocyanate or active ester, followed by nucleophilic substitution with the silylated amine . Solvent choice (e.g., dichloromethane or THF) and reaction temperature (typically 0–25°C) significantly impact yield due to the sensitivity of the trimethoxysilyl group to hydrolysis. For example, anhydrous conditions are critical to prevent premature hydrolysis of the silane moiety .
Q. How can researchers characterize the structural integrity of this compound, particularly its silane and acetamide functionalities?
- Methodological Answer : Key techniques include:
- FT-IR : Confirm the presence of silanol (Si-O-Si, ~1100 cm⁻¹) and acetamide (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) groups.
- NMR : ¹H NMR can resolve trimethoxysilyl protons (δ 3.5–3.7 ppm) and acetamide NH/CH₃ signals (δ 1.9–2.1 ppm). ²⁹Si NMR is critical for verifying siloxane condensation states .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns .
Q. What are the known reactivity patterns of the trimethoxysilyl group in this compound under aqueous vs. anhydrous conditions?
- Methodological Answer : The trimethoxysilyl group undergoes hydrolysis in aqueous or humid environments, forming silanol (Si-OH) intermediates that can condense into siloxane (Si-O-Si) networks. This property is exploited in surface modification or hybrid material synthesis. In anhydrous solvents (e.g., toluene), the silane remains stable, enabling controlled functionalization of substrates . Kinetic studies using pH-dependent hydrolysis (monitored via ²⁹Si NMR) are recommended to optimize reaction timelines .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability in biological buffers be resolved?
- Methodological Answer : Discrepancies arise from variations in buffer composition (e.g., phosphate vs. Tris buffers) and ionic strength. For example, phosphate ions may accelerate silanol condensation via hydrogen bonding. To resolve contradictions:
Q. What strategies mitigate side reactions during the compound’s integration into polymer matrices?
- Methodological Answer : Competing reactions (e.g., silane self-condensation vs. polymer crosslinking) can be minimized by:
- Pre-functionalization : Graft the compound onto monomers (e.g., methacrylates) before polymerization.
- Stepwise curing : Control humidity and temperature during curing to prioritize silanol-polymer interactions over self-condensation .
- Catalyst selection : Use tin-based catalysts (e.g., dibutyltin dilaurate) to enhance selectivity for polymer-silane bonds .
Q. How does the acetamide moiety influence the compound’s performance as a silane coupling agent in hybrid materials?
- Methodological Answer : The acetamide group enhances interfacial compatibility between inorganic substrates (e.g., silica) and organic polymers by:
Q. What analytical challenges arise when quantifying trace degradation products of this compound in environmental samples?
- Methodological Answer : Degradation products (e.g., silicic acid, acetylated amines) require specialized detection:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
